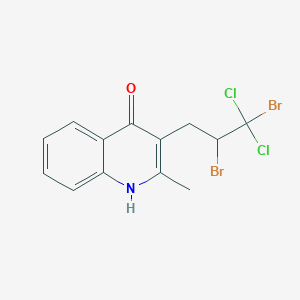![molecular formula C17H30O2 B14403927 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one CAS No. 88292-22-2](/img/structure/B14403927.png)
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[36]decan-5-one is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Vorbereitungsmethoden
The synthesis of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of dimethyldichlorosilane with water, which produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including the target compound, can be separated by distillation . Industrial production often involves similar processes, with the addition of strong bases like potassium hydroxide to equilibrate the polymer/ring mixture, allowing for the complete conversion to the desired cyclic siloxanes .
Analyse Chemischer Reaktionen
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, in the presence of a strong base such as potassium hydroxide, the compound can undergo polymerization or ring-opening reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical devices. Industrially, it is used in the production of silicone oils, adhesives, and coatings .
Wirkmechanismus
The mechanism of action of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can alter their chemical and physical properties. This interaction is facilitated by the unique spiro structure of the compound, which provides a stable framework for binding with other molecules .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one can be compared with other similar compounds, such as octamethylcyclotetrasiloxane and tetramethylsilane. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, octamethylcyclotetrasiloxane is widely used in cosmetics and personal care products, while tetramethylsilane is commonly used as a reference standard in nuclear magnetic resonance spectroscopy .
Eigenschaften
CAS-Nummer |
88292-22-2 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2,2,3,3,5,5,9,9-octamethyl-1-oxaspiro[3.6]decan-10-one |
InChI |
InChI=1S/C17H30O2/c1-13(2)10-9-11-14(3,4)17(12(13)18)15(5,6)16(7,8)19-17/h9-11H2,1-8H3 |
InChI-Schlüssel |
LSRLLMQUXINILI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C2(C1=O)C(C(O2)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

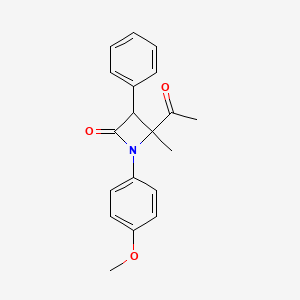
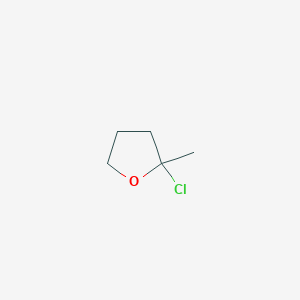
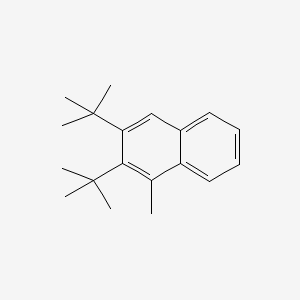

![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
silane](/img/structure/B14403893.png)
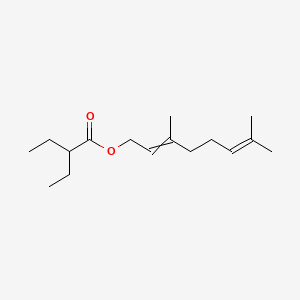
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
